molecular formula C6H5ClINO2S B14844035 6-Iodo-4-methylpyridine-2-sulfonyl chloride CAS No. 1393558-46-7

6-Iodo-4-methylpyridine-2-sulfonyl chloride

Cat. No.: B14844035
CAS No.: 1393558-46-7
M. Wt: 317.53 g/mol
InChI Key: ITATUEIOTMIBHP-UHFFFAOYSA-N
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Description

6-Iodo-4-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClINO2S and a molecular weight of 317.53 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 6-Iodo-4-methylpyridine-2-sulfonyl chloride typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

6-Iodo-4-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Iodo-4-methylpyridine-2-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-4-methylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often catalyzed by metal catalysts such as palladium .

Comparison with Similar Compounds

Similar compounds to 6-Iodo-4-methylpyridine-2-sulfonyl chloride include other pyridine sulfonyl chlorides, such as:

These compounds share similar reactivity and applications but may differ in their specific chemical properties and reactivity due to the position of substituents on the pyridine ring.

Properties

CAS No.

1393558-46-7

Molecular Formula

C6H5ClINO2S

Molecular Weight

317.53 g/mol

IUPAC Name

6-iodo-4-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClINO2S/c1-4-2-5(8)9-6(3-4)12(7,10)11/h2-3H,1H3

InChI Key

ITATUEIOTMIBHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)S(=O)(=O)Cl

Origin of Product

United States

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